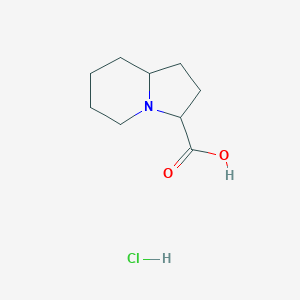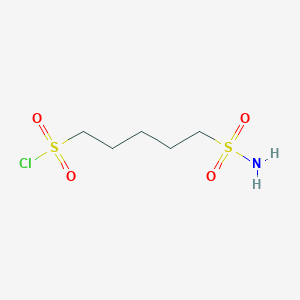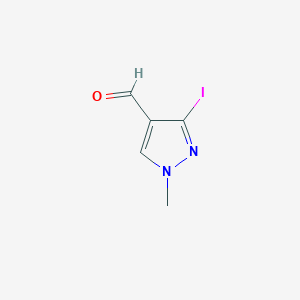![molecular formula C7H14ClN B1383717 Bicyclo[4.1.0]heptan-1-amine hydrochloride CAS No. 2059941-89-6](/img/structure/B1383717.png)
Bicyclo[4.1.0]heptan-1-amine hydrochloride
Vue d'ensemble
Description
“Bicyclo[4.1.0]heptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2059941-89-6 . It is a solid substance at room temperature and has a molecular weight of 147.65 .
Molecular Structure Analysis
The InChI code for “Bicyclo[4.1.0]heptan-1-amine hydrochloride” is1S/C7H13N.ClH/c8-7-4-2-1-3-6(7)5-7;/h6H,1-5,8H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Bicyclo[4.1.0]heptan-1-amine hydrochloride” is a solid at room temperature . It has a melting point of 193-195 degrees Celsius .Applications De Recherche Scientifique
Photochemical Synthesis and Transformation
- Bicyclo[4.1.0]heptan-1-amine hydrochloride is used in the synthesis of complex, sp3-rich primary amine building blocks through photochemical processes. These amines are valuable for medicinal chemistry, as demonstrated in studies that transformed bicyclo[1.1.1]pentan-1-amines into polysubstituted bicyclo[3.1.1]heptan-1-amines using a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical (Harmata et al., 2021).
Synthesis and Chemistry
- In the study of its synthesis and chemical properties, bicyclo[4.1.0]hept-1,6-ene, a derivative of bicyclo[4.1.0]heptan-1-amine, demonstrated unique reactions, such as dimerization and formation of cyclopropenes, showcasing its potential in organic synthesis (Billups et al., 1996).
Inhibition of Enzymes
- A study on bicyclic inhibitors reported the synthesis of bicyclo[4.1.0]heptane analogues as inhibitors of α-galactosidase enzymes. These compounds showed significant inhibitory activity, highlighting their potential in enzyme inhibition research (Wang & Bennet, 2007).
Development of Nucleoside Analogues
- Bicyclo[4.1.0]heptan-1-amine hydrochloride plays a role in the synthesis of new carbocyclic nucleoside analogues. These analogues, featuring a bicyclo[2.2.1]heptane skeleton, are tested for anticancer activity, contributing to the field of medicinal chemistry (Tănase et al., 2014).
NMR Spectroscopy Applications
- The compound has been studied using NMR spectroscopy to understand diastereoisomerism, as seen in the research on 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride. This application is important for structural elucidation in organic chemistry (Tandura et al., 2001).
Photochemical Reaction Mechanisms
- The photochemical reaction mechanisms of bicyclo[4.1.0]heptane have been explored theoretically, contributing to our understanding of reaction dynamics in organic chemistry (Wang & Ye, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
bicyclo[4.1.0]heptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-2-1-3-6(7)5-7;/h6H,1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXPHQNWOXDZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)





![tert-butyl N-({1-[3-(aminomethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B1383644.png)





![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)
![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)